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Compound of Interest

Compound Name: 3-Bromophenethyl alcohol

Cat. No.: B1273047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of 3-Bromophenethyl
alcohol, a versatile intermediate in organic synthesis with potential applications in

pharmaceutical and materials science.[1][2] This document outlines its physicochemical

properties, detailed experimental protocols for its characterization, and explores its potential

biological relevance.

Core Chemical and Physical Properties
3-Bromophenethyl alcohol is a colorless to light yellow liquid at room temperature.[1][3] It is a

derivative of phenethyl alcohol with a bromine atom substituted at the meta position of the

phenyl ring.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1273047?utm_src=pdf-interest
https://www.benchchem.com/product/b1273047?utm_src=pdf-body
https://www.benchchem.com/product/b1273047?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10706/
https://www.nbinno.com/article/pharmaceutical-intermediates/the-essential-role-of-3-bromophenethyl-alcohol-in-pharmaceutical-intermediates-cq
https://www.benchchem.com/product/b1273047?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10706/
https://www.nanfangchem.com/product_detail_en/id/21.html
https://www.researchgate.net/figure/Phenethyl-group-structure-activity-relationship-data-within-series-1_tbl1_272879839
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 28229-69-8 [1][3][5]

Molecular Formula C₈H₉BrO [1][3][5]

Molecular Weight 201.06 g/mol [5]

Appearance Colorless or light yellow liquid [1][3]

Boiling Point 107-110 °C at 1 mmHg [5]

Density 1.478 g/mL at 25 °C [5]

Refractive Index (n20/D) 1.5732 [5]

Flash Point >230 °F (>110 °C) [1]

Spectroscopic Characterization Data
The structural identity of 3-Bromophenethyl alcohol is confirmed through various

spectroscopic techniques.

Spectroscopic Data Observed Values

¹H NMR (CDCl₃, 300 MHz) δ (ppm)
7.41-7.35 (m, 2H), 7.23-7.16 (m, 2H), 3.87 (t, J

= 6.5 Hz, 2H), 2.86 (t, J = 6.5 Hz, 2H)

Mass Spectrometry (m/z) 224/226 [M+H]⁺

Experimental Protocols
The following are detailed methodologies for the key characterization experiments for 3-
Bromophenethyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments to confirm

the molecular structure.

Methodology:
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Sample Preparation: A sample of 5-10 mg of 3-Bromophenethyl alcohol is dissolved in

approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5

mm NMR tube.

Instrumentation: A 300 MHz (or higher) NMR spectrometer is used.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard single-pulse experiment is performed.

Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-

2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-

noise ratio.

Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled experiment is performed to simplify the spectrum.

A wider spectral width (e.g., 0-220 ppm) is used.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically

required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: A dilute solution of 3-Bromophenethyl alcohol in a volatile organic

solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass
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spectrometer via direct infusion or through a gas chromatography (GC) or liquid

chromatography (LC) system.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is bombarded with a beam of electrons (typically at 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion. The

resulting mass spectrum shows the molecular ion peak and characteristic fragment ion

peaks. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be

observable in the molecular ion and bromine-containing fragment peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: As 3-Bromophenethyl alcohol is a liquid, a thin film is prepared

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid

directly onto the ATR crystal.

Background Spectrum: A background spectrum of the empty spectrometer (or the clean ATR

crystal) is recorded to subtract atmospheric and instrumental interferences.

Sample Spectrum: The prepared sample is placed in the infrared beam path, and the

spectrum is recorded.

Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance

versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands. Key expected

peaks for 3-Bromophenethyl alcohol include a broad O-H stretch (around 3300 cm⁻¹), C-H

stretches (aromatic and aliphatic, around 3000-2850 cm⁻¹), C=C aromatic ring stretches

(around 1600-1450 cm⁻¹), and a C-O stretch (around 1050 cm⁻¹).
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Potential Biological Significance and Signaling
Pathway
While specific biological activities of 3-Bromophenethyl alcohol are not extensively

documented, studies on related halogenated phenylethanolamines suggest potential

interactions with adrenergic signaling pathways.[1] Halogenated phenylethanolamines have

been shown to exhibit beta-adrenolytic effects.[1] This suggests that 3-Bromophenethyl
alcohol could potentially modulate the activity of adrenergic receptors, which are G-protein

coupled receptors (GPCRs) involved in a wide range of physiological processes.

The following diagram illustrates a generalized experimental workflow for screening the

biological activity of a compound like 3-Bromophenethyl alcohol.
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Compound Synthesis & Characterization

Biological Screening

Lead Optimization

Synthesis of 3-Bromophenethyl alcohol

Purification (e.g., Chromatography)

Structural Characterization (NMR, MS, IR)

In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding)

Cell-Based Assays (e.g., Signaling Pathway Modulation)

Structure-Activity Relationship (SAR) Studies

ADMET Profiling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1273047#3-bromophenethyl-alcohol-cas-number-
28229-69-8-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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